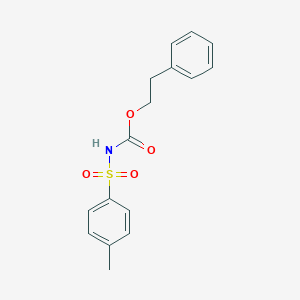
N-Tosylcarbamic acid phenethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tosylcarbamic acid phenethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-Tosylcarbamic acid phenethyl ester (NTCPE) is a compound of significant interest in the field of organic chemistry and medicinal applications. This article explores its various applications, particularly in scientific research, synthesis, and therapeutic contexts.
NTCPE has been studied for its potential biological activities, particularly as a prodrug or intermediate in the synthesis of bioactive compounds. Its structural analogs have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of NTCPE can exhibit cytotoxic effects against cancer cell lines, making them potential candidates for developing new anticancer agents.
- Anti-inflammatory Properties : Compounds derived from NTCPE have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Synthetic Intermediates
NTCPE serves as a versatile building block in organic synthesis. It can be transformed into various functional groups through nucleophilic substitution reactions, leading to the development of more complex molecules:
- Synthesis of Carbamate Derivatives : NTCPE can be converted into other carbamate derivatives that possess enhanced biological properties.
- Formation of Peptides and Proteins : The compound's reactivity allows it to be used in peptide synthesis, contributing to the design of novel biomolecules.
Drug Development
The potential of NTCPE as a scaffold for drug development has been explored. Its ability to enhance solubility and bioavailability makes it an attractive candidate for formulating new pharmaceuticals.
Case Study 1: Anticancer Activity
A study demonstrated that NTCPE derivatives exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that NTCPE reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis.
Propiedades
Número CAS |
18303-11-2 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Sinónimos |
N-Tosylcarbamic acid phenethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















